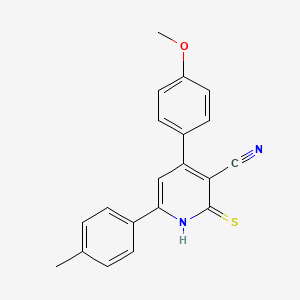

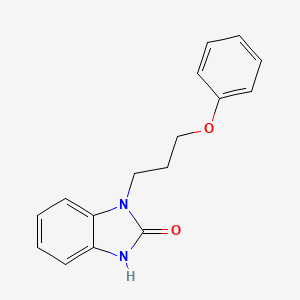

![molecular formula C16H15NO3 B5536471 2-[(3'-乙酰联苯-3-基)氧基]乙酰胺](/img/structure/B5536471.png)

2-[(3'-乙酰联苯-3-基)氧基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds involves multi-component reactions, demonstrating the versatility of acetamide derivatives in organic synthesis. For example, novel α-(acyloxy)-α-(quinolin-4-yl)acetamides have been synthesized using a Passerini three-component reaction, showcasing a method that could potentially be adapted for the synthesis of "2-[(3'-acetylbiphenyl-3-yl)oxy]acetamide" (Taran et al., 2014).

Molecular Structure Analysis

Structural characterization techniques such as NMR, X-ray diffraction, and vibrational spectroscopy play crucial roles in elucidating the molecular structure of acetamide derivatives. The detailed molecular structure of similar compounds has been established, providing insights into the spatial arrangement and electronic environment of these molecules (霍静倩 et al., 2016).

Chemical Reactions and Properties

Acetamide derivatives participate in a variety of chemical reactions, offering functional versatility. For instance, the introduction of functional groups and the formation of complex structures through reactions involving acetamide compounds indicate their reactivity and potential for chemical modifications (El-Azab et al., 2016).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are essential for understanding the behavior of acetamide derivatives in different environments. Research on similar compounds provides valuable information on these aspects, which is critical for their application in various fields (Yin et al., 2008).

科学研究应用

聚合物杂化网络

2-[(3'-乙酰联苯-3-基)氧基]乙酰胺衍生物因其在形成稳健的聚合物杂化网络中的作用而受到研究。在一项研究中,使用类似于 2-[(3'-乙酰联苯-3-基)氧基]乙酰胺的前体合成了硫杂蒽连接的多面体低聚倍半硅氧烷 (POSS) 纳米光引发剂。这些引发剂表现出增强的吸收特性,并且由于基于分子内氢提取的引发机制,即使在空气气氛中也能有效。这项研究证明了此类化合物在提高聚合物基体的热稳定性和机械性能方面的潜力,为材料科学和工程提供了进步 (Batibay 等人,2020)。

抗菌剂

2-[(3'-乙酰联苯-3-基)氧基]乙酰胺及其衍生物的另一个应用领域是新型抗菌剂的开发。例如,某些衍生物已被合成并对其对各种病原体的抗菌活性进行了评估,包括革兰氏阳性菌和革兰氏阴性菌。这些研究强调了 2-[(3'-乙酰联苯-3-基)氧基]乙酰胺衍生物在发现新的抗菌化合物中发挥作用的潜力,这对于对抗耐药菌株至关重要 (Debnath 和 Ganguly,2015)。

属性

IUPAC Name |

2-[3-(3-acetylphenyl)phenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-11(18)12-4-2-5-13(8-12)14-6-3-7-15(9-14)20-10-16(17)19/h2-9H,10H2,1H3,(H2,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDNVKCBJSYXXMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)OCC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3'-Acetylbiphenyl-3-yl)oxy]acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[6-(acetyloxy)-4-oxo-4H-3,1-benzoxazin-2-yl]phenyl acetate](/img/structure/B5536395.png)

![3-{[(3-chloro-2,6-difluorobenzyl)amino]methyl}-3-piperidinol dihydrochloride](/img/structure/B5536406.png)

![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5536421.png)

![ethyl 4-[(3-methoxyphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5536430.png)

![(1S*,5R*)-3-[3-(1,3-benzothiazol-2-yl)propanoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5536441.png)

![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5536453.png)

![3-({[2-(2-chlorophenyl)ethyl]amino}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5536460.png)

![2-methyl-6-({4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyridine](/img/structure/B5536464.png)

![ethyl (8,8-dimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinolin-6(7H)-ylidene)acetate](/img/structure/B5536478.png)